molecular formula C21H18ClN3O3 B247191 ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Cat. No. B247191
M. Wt: 395.8 g/mol
InChI Key: CAOHBWQFZQCIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inducing apoptosis, a process of programmed cell death. This compound may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the expression of certain genes that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit certain enzymes involved in inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the major advantages of using ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its potential as a selective anti-cancer agent. This compound has been shown to have cytotoxic effects on cancer cells while sparing normal cells, which is a desirable property for any potential anti-cancer agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the application of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in scientific research. One potential direction is to further explore its anti-cancer properties and investigate its efficacy in other types of cancer. Another direction is to study its potential as an anti-inflammatory and analgesic agent in preclinical and clinical trials. Additionally, future research can focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential. Overall, the potential applications of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in scientific research are promising and warrant further investigation.

Synthesis Methods

The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves a multi-step process that has been described in several scientific publications. The method involves the use of various reagents and catalysts, including N-bromosuccinimide, triethylamine, and palladium on charcoal. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its use as a potential anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly on breast cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory and analgesic properties.

properties

Product Name

ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

ethyl 4-[4-(2-chlorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C21H18ClN3O3/c1-3-28-21(27)13-8-10-14(11-9-13)25-19(15-6-4-5-7-16(15)22)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24)

InChI Key

CAOHBWQFZQCIDD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4Cl

Origin of Product

United States

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